

A Comparative Crystallographic Guide to Chloro-Substituted Quinoxaline Derivatives

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Compound of Interest

Compound Name: **2,3,6,7-Tetrachloroquinoxaline**

Cat. No.: **B1308392**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic structures of chloro-substituted quinoxaline derivatives. Due to the limited availability of crystallographic data for **2,3,6,7-tetrachloroquinoxaline**, this guide focuses on a comparison between 2,3-dichloroquinoxaline and a 6,8-dichloro-1,2-dihydroquinoxaline derivative. The guide also details relevant experimental protocols for their synthesis and crystallization and explores the biological significance of quinoxaline derivatives, with a focus on their impact on cellular signaling pathways.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two chloro-substituted quinoxaline derivatives, offering a basis for structural comparison.

Parameter	2,3-Dichloroquinoxaline[1]	6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline[2]
Chemical Formula	C ₈ H ₄ Cl ₂ N ₂	C ₂₀ H ₁₆ Cl ₂ N ₄
Molecular Weight	199.03 g/mol	399.28 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	C 1 2/c 1	P2 ₁ /c
Unit Cell Dimensions	a = 3.8278 Å b = 18.9050 Å c = 10.8874 Å α = 90° β = 95.649° γ = 90°	a = 10.123(3) Å b = 16.543(4) Å c = 11.234(3) Å α = 90° β = 101.45(2)° γ = 90°
Volume (Å ³)	783.4	1842.1(8)
Z	4	4
Calculated Density	1.68 g/cm ³	1.440 g/cm ³
Temperature	Not Specified	150(2) K
Radiation	Not Specified	Mo Kα

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared quinoxaline derivatives are crucial for reproducibility and further investigation.

Synthesis of 2,3-Dichloroquinoxaline

2,3-Dichloroquinoxaline is a versatile precursor for the synthesis of various quinoxaline derivatives.[2][3][4] A common synthetic route involves the chlorination of quinoxaline-2,3(1H,4H)-dione.

Procedure:

- To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 4 ml per 1 g of starting material).

- Reflux the mixture at 100°C for 3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, distill the excess POCl_3 under vacuum.
- Carefully quench the reaction mixture with ice-cold water.
- An off-white solid will precipitate. Filter the solid using a Buchner funnel under vacuum.
- The crude 2,3-dichloroquinoxaline can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis and Crystallization of 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline[2]

Procedure:

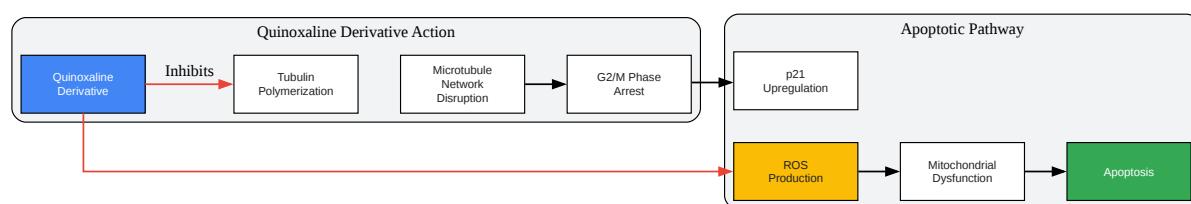
- In a round-bottom flask, combine picolylamine (1 mmol), 2-methyl-2-(2-pyridyl)ethylamine (1 mmol), and 3,5-dichlorocyclohexan-1,2-dione (1 mmol) in methanol (20 ml).
- Heat the resulting solution carefully to 50°C for approximately 2 hours.
- Allow the yellow solution to cool to room temperature.
- Yellow crystals of the title compound will form upon slow evaporation of the solvent.

Biological Activity and Signaling Pathways

Quinoxaline derivatives have garnered significant interest in drug development due to their wide range of biological activities, including anticancer and antimicrobial properties.^[5] X-ray crystallography plays a pivotal role in understanding the structure-activity relationships of these compounds.^[6]

Inhibition of Tubulin Polymerization and Induction of Apoptosis

Certain novel quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization.^[7] This inhibition disrupts the formation of the microtubule network, a critical component of the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase.^[7] Furthermore, these compounds can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately triggering apoptosis (programmed cell death) through the mitochondrial pathway.^[7] A key protein involved in this process is p21, a cyclin-dependent kinase inhibitor, which is often upregulated in response to DNA damage and cell cycle arrest.^[7]

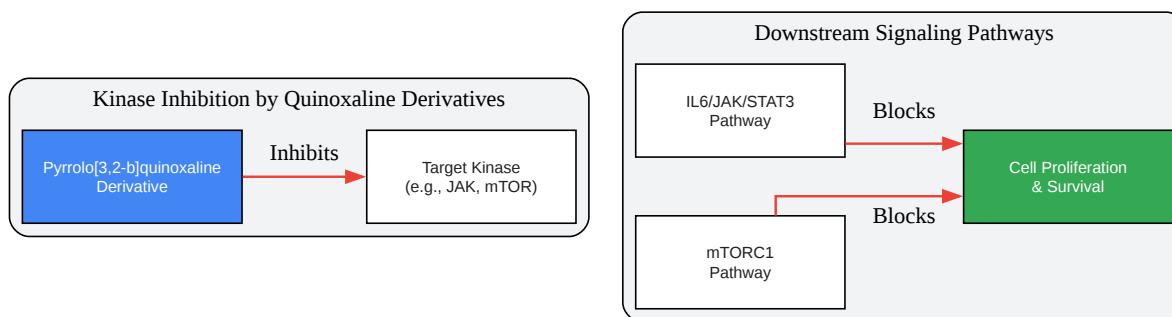


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Caption: Signaling pathway of quinoxaline derivatives as tubulin polymerization inhibitors.

Kinase Inhibition

Pyrrolo[3,2-b]quinoxaline derivatives have been identified as potent kinase inhibitors.^{[1][8][9]} Kinases are crucial enzymes that regulate a wide variety of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. These quinoxaline derivatives can target specific kinases involved in key signaling pathways such as the IL6/JAK/STAT3 and mTORC1 pathways, which are often hyperactivated in cancer cells, promoting proliferation and survival.^[1]

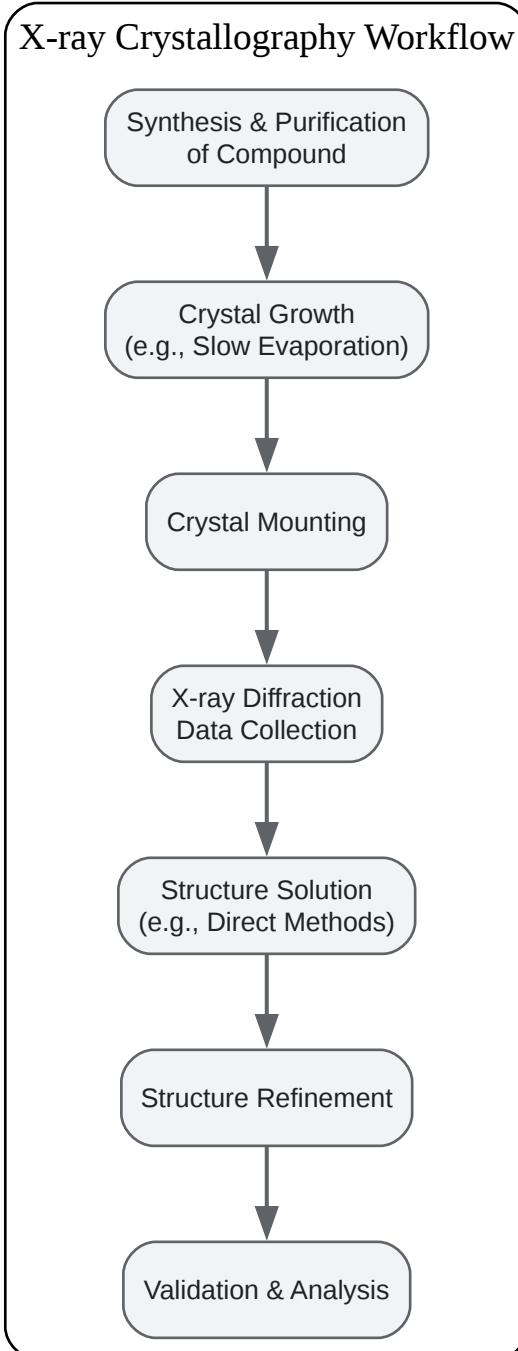


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Caption: Mechanism of action of pyrrolo[3,2-b]quinoxaline derivatives as kinase inhibitors.

Experimental Workflow for X-ray Crystallography

The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a multi-step process.



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Caption: General experimental workflow for X-ray crystallographic studies.

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